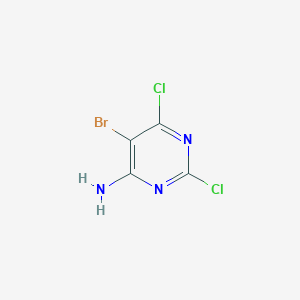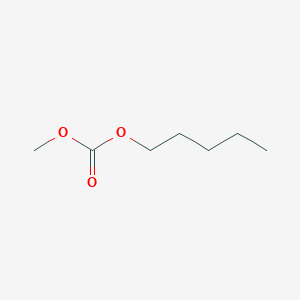
Methyl pentyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl pentyl carbonate is an organic compound that is commonly used in various fields, including the pharmaceutical, cosmetic, and food industries. It is a clear, colorless liquid with a fruity odor and is also known as MPC. This compound has gained significant attention due to its unique properties, making it a valuable ingredient in many products.
Wirkmechanismus
The mechanism of action of Methyl pentyl carbonate is not well understood. However, it is believed to interact with the olfactory receptors in the nose, resulting in a fruity odor.
Biochemical and Physiological Effects:
Methyl pentyl carbonate has not been found to have any significant biochemical or physiological effects. However, it is considered safe for use in various products.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl pentyl carbonate has several advantages when used in lab experiments. It is a stable compound that does not react with other chemicals, making it easy to handle. Additionally, it is readily available and affordable. However, it has some limitations, including its limited solubility in water and its low boiling point.
Zukünftige Richtungen
There are several future directions for the use of Methyl pentyl carbonate. One potential application is in the development of new fragrances for the cosmetic industry. It could also be used as a flavoring agent in the food industry. Additionally, further research could be conducted to better understand its mechanism of action and potential physiological effects.
Conclusion:
In conclusion, Methyl pentyl carbonate is a valuable compound with various applications in the pharmaceutical, cosmetic, and food industries. Its unique properties make it an excellent ingredient in many products. While further research is needed to fully understand its mechanism of action and potential physiological effects, it is considered safe for use in various products.
Synthesemethoden
Methyl pentyl carbonate can be synthesized by the reaction of pentanol and dimethyl carbonate in the presence of a catalyst. The reaction takes place at a temperature of 80-100°C and atmospheric pressure. The resulting product is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
Methyl pentyl carbonate has been extensively studied for its various applications. It has been used as a flavoring agent in the food industry due to its fruity odor. It is also used in the cosmetic industry as a fragrance ingredient in various products, including perfumes, lotions, and shampoos. Additionally, it has been used as an active ingredient in some pharmaceutical products.
Eigenschaften
CAS-Nummer |
183013-07-2 |
|---|---|
Produktname |
Methyl pentyl carbonate |
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
methyl pentyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-6-10-7(8)9-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
PAQGTCFSKWUKHW-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)OC |
Kanonische SMILES |
CCCCCOC(=O)OC |
Synonyme |
Methyl pentyl carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



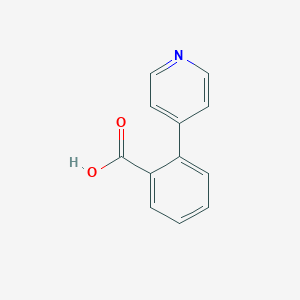
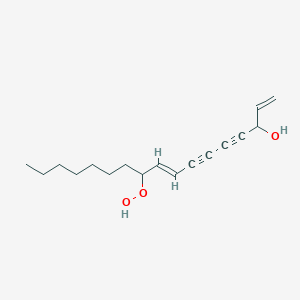
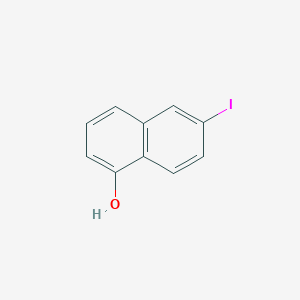
![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)
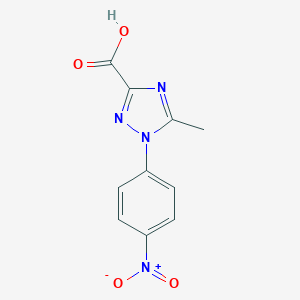
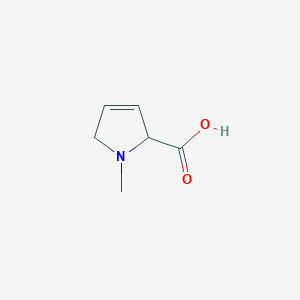
![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)
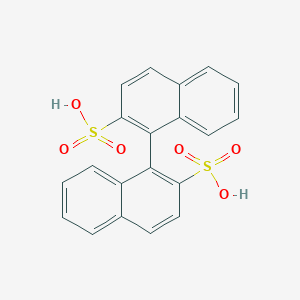
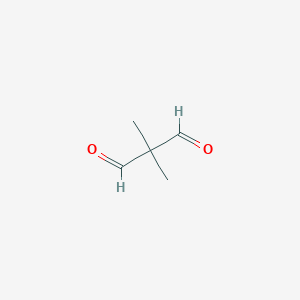
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)
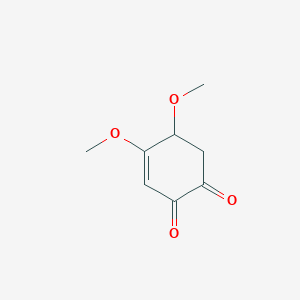

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)
